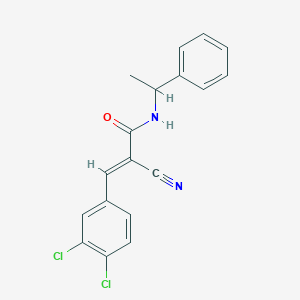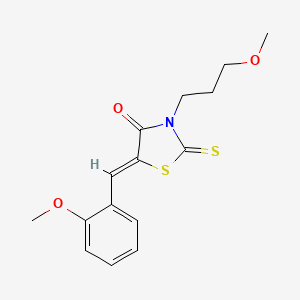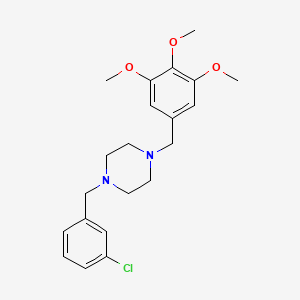
2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide
Descripción general
Descripción
2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, mood, and appetite regulation. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mecanismo De Acción
2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, which play a role in pain, mood, and appetite regulation. By increasing the levels of endocannabinoids, this compound may have therapeutic effects in various conditions.
Biochemical and physiological effects:
This compound has been shown to increase levels of endocannabinoids, particularly anandamide, in the body. Anandamide is a naturally occurring compound that plays a role in pain, mood, and appetite regulation. By increasing levels of anandamide, this compound may have therapeutic effects in various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide is its specificity for FAAH inhibition, which allows for targeted effects on endocannabinoid levels. However, this compound has a short half-life and may require frequent dosing in experiments. In addition, this compound may have off-target effects on other enzymes and receptors in the body, which could complicate interpretation of results.
Direcciones Futuras
Future research on 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide could focus on its potential therapeutic effects in various conditions, particularly pain, anxiety, depression, and addiction. In addition, further exploration of the biochemical and physiological effects of this compound could provide insights into its mechanism of action and potential therapeutic targets. Finally, development of more potent and selective FAAH inhibitors could lead to improved therapeutic options for various conditions.
Aplicaciones Científicas De Investigación
2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide has been extensively studied for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. Studies have shown that this compound can reduce pain sensitivity in animal models, and may have potential as a non-opioid pain reliever. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression. This compound has also been studied for its potential as a treatment for addiction, particularly in relation to cannabis dependence.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13/h2-10,12H,1H3,(H,22,23)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPNKDZUISORSK-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide](/img/structure/B3895222.png)


![3-methyl-N-{4-[3-(2-thienyl)acryloyl]phenyl}benzamide](/img/structure/B3895247.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895263.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(2-furylmethyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895269.png)
![6-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3895282.png)

![4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3895293.png)



![2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3895323.png)
![N-{1-{[(3-fluorophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B3895327.png)